molecular formula C8H15NO2 B2444929 5-Tert-butyl-3-hydroxypyrrolidin-2-one CAS No. 2230804-11-0

5-Tert-butyl-3-hydroxypyrrolidin-2-one

Cat. No.: B2444929
CAS No.: 2230804-11-0
M. Wt: 157.213
InChI Key: RUBSFGUZXBYMRH-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-hydroxypyrrolidin-2-one is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a pyrrolidinone derivative, characterized by a tert-butyl group at the 5-position and a hydroxyl group at the 3-position

Mechanism of Action

Target of Action

The primary targets of 5-Tert-butyl-3-hydroxypyrrolidin-2-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

As research progresses, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-hydroxypyrrolidin-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-hydroxypyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of 5-tert-butyl-3-oxopyrrolidin-2-one.

    Reduction: Formation of 5-tert-butyl-3-hydroxypyrrolidine.

    Substitution: Formation of various substituted pyrrolidinone derivatives depending on the substituent introduced.

Scientific Research Applications

5-Tert-butyl-3-hydroxypyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-3-oxopyrrolidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    5-Tert-butyl-3-hydroxypyrrolidine: Similar structure but with a reduced carbonyl group.

Uniqueness

5-Tert-butyl-3-hydroxypyrrolidin-2-one is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-tert-butyl-3-hydroxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)6-4-5(10)7(11)9-6/h5-6,10H,4H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBSFGUZXBYMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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